

Proteomics analysis of PROTAC SMARCA2 degrader-6 off-targets

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-6

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Comparative Analysis of SMARCA2 PROTAC Degrader Off-Targets

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proteomic Specificity of SMARCA2 Degraders

The development of Proteolysis Targeting Chimeras (PROTACs) for SMARCA2 degradation represents a promising therapeutic strategy for cancers with SMARCA4 mutations, leveraging the principle of synthetic lethality. A critical aspect of preclinical evaluation for any PROTAC is the characterization of its off-target effects to ensure safety and efficacy. This guide provides a comparative analysis of the off-target profiles of several prominent SMARCA2 degraders based on available proteomics data. While specific quantitative proteomics data for "PROTAC SMARCA2 degrader-6" is not publicly available, this guide focuses on well-characterized alternatives to provide a benchmark for specificity.

Executive Summary

Global proteomic analyses of several selective SMARCA2 PROTACs, including A947, YDR1, YD54, and others, have demonstrated a high degree of selectivity for SMARCA2 over its close homolog SMARCA4 and other proteins. These studies, employing techniques like tandem mass tag (TMT) mass spectrometry, consistently show that at effective concentrations, these degraders primarily reduce the abundance of SMARCA2. This high specificity is a key



advantage of the PROTAC modality, which can be engineered to optimize ternary complex formation for selective target degradation.

Quantitative Proteomics Data Summary

The following tables summarize the available quantitative proteomics data for off-target analysis of different SMARCA2 degraders.

Table 1: Off-Target Profile of SMARCA2 Degrader A947

Protein	Fold Change vs. Control	p-value	Cell Line	Concentr ation	Duration	Notes
SMARCA2	Significantl y Downregul ated	< 0.05	H1792 (SMARCA 4-WT)	100 nM	48h	Global ubiquitin mapping and proteome profiling revealed no unexpecte d off-target degradatio n.[1][2]
Other Proteins	Not Significantl y Changed	> 0.05	H1792 (SMARCA 4-WT)	100 nM	48h	Over 8,000 proteins quantified.

Table 2: Off-Target Profile of SMARCA2 Degraders YDR1 and YD54



Degrade r	Protein	Fold Change vs. Control	p-value	Cell Line	Concent ration	Duratio n	Notes
YDR1	SMARCA 2	Significa ntly Downreg ulated	< 0.05	H1792 (SMARC A4-WT)	100 nM	48h	mass spectrom etry of 8,626 quantifie d proteins showed SMARCA 2 as the only significan tly downreg ulated protein. [3]
YDR1	Other Proteins	Not Significa ntly Changed	> 0.05	H1792 (SMARC A4-WT)	100 nM	48h	
YD54	SMARCA 2	Significa ntly Downreg ulated	< 0.05	H1792 (SMARC A4-WT)	Not specified	Not specified	Proteomi cs experime nt showed remarkab le selectivit y for



							SMARCA 2.[3]
YD54	SMARCA 4	Minimally Altered	> 0.05	H1792 (SMARC A4-WT)	Not specified	Not specified	
YD54	Other Proteins	Not Significa ntly Changed	> 0.05	H1792 (SMARC A4-WT)	Not specified	Not specified	-

Table 3: Off-Target Profile of a VHL-recruiting SMARCA2 Degrader (Compound 6)

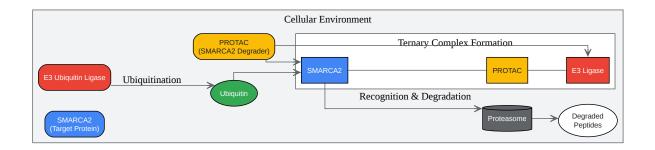


Protein	Fold Change vs. Control	p-value	Cell Line	Concentr ation	Duration	Notes
SMARCA2	Significantl y Downregul ated	< 0.05	NCI-H1568	Not specified	4h	Whole-cell unbiased proteomics showed high selectivity. [4]
PBRM1	Significantl y Downregul ated	< 0.05	NCI-H1568	Not specified	4h	PBRM1 is a known off-target of some SMARCA2/ 4 bromodom ain binders.[4]
Other Proteins	Not Significantl y Changed	> 0.05	NCI-H1568	Not specified	4h	

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for proteomic analysis of off-targets.

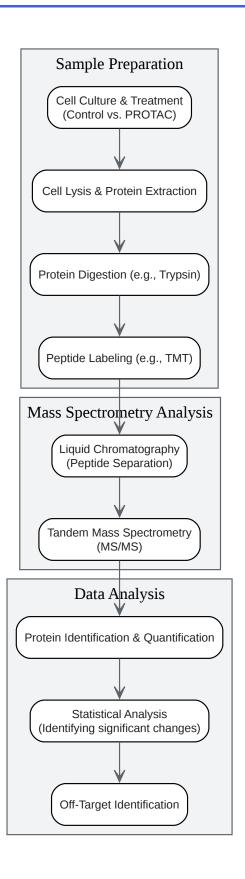




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Caption: General mechanism of a SMARCA2 PROTAC degrader.





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Caption: A typical experimental workflow for proteomics-based off-target analysis.



Experimental Protocols

The following are generalized experimental protocols for key experiments cited in the off-target analysis of SMARCA2 degraders.

Global Proteomics for Off-Target Identification (TMT-based)

This protocol outlines a typical workflow for identifying off-target effects of PROTACs using quantitative mass spectrometry with Tandem Mass Tag (TMT) labeling.

- · Cell Culture and Treatment:
 - Culture a suitable human cell line (e.g., H1792) to approximately 70-80% confluency.
 - Treat cells with the SMARCA2 PROTAC degrader at the desired concentration (e.g., 100 nM) and for a specific duration (e.g., 48 hours).
 - Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
- Cell Lysis and Protein Digestion:
 - Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration using a standard assay (e.g., BCA assay).
 - Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.
- Tandem Mass Tag (TMT) Labeling:
 - Label the peptide samples from each condition (e.g., control, PROTAC-treated) with a different TMT isobaric tag according to the manufacturer's instructions.
 - Combine the labeled peptide samples into a single mixture.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):



- Separate the mixed, labeled peptides using a high-performance liquid chromatography
 (HPLC) system with a reverse-phase column.
- Analyze the eluting peptides using a high-resolution Orbitrap mass spectrometer.
- Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation (MS/MS).

• Data Analysis:

- Process the raw MS data using a software package such as MaxQuant or Proteome Discoverer.
- Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
- Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags.
- Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.

Western Blotting for Target Validation

This protocol is used to validate the degradation of the target protein (SMARCA2) and potential off-targets identified by proteomics.

- Sample Preparation:
 - Treat cells with the PROTAC degrader as described for the proteomics experiment.
 - Lyse the cells and quantify protein concentration.
- SDS-PAGE and Protein Transfer:
 - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-SMARCA2, anti-SMARCA4, or an antibody against a potential off-target).
 - Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
- Detection:
 - Add a chemiluminescent substrate and detect the signal using an imaging system.
 - Use a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading between lanes.

Conclusion

The available proteomics data for several selective SMARCA2 PROTAC degraders strongly indicate a high degree of specificity for their intended target. While off-target effects are always a consideration in drug development, the rational design of these molecules, leveraging the formation of a selective ternary complex, has yielded compounds with minimal and often no detectable off-target degradation at therapeutic concentrations. For any new SMARCA2 degrader, such as "PROTAC SMARCA2 degrader-6," a comprehensive proteomics-based off-target analysis is essential to confirm its selectivity profile and ensure its potential as a safe and effective therapeutic agent.

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